N'-Nitrosoanatabine
Overview
Description
1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine is an organic compound with the molecular formula C10H11N3O. It is a nitrosamine derivative of bipyridine, characterized by the presence of a nitroso group attached to the nitrogen atom in the tetrahydropyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine can be synthesized through the nitrosation of 1,2,3,6-tetrahydropyridine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso compound .
Industrial Production Methods: While specific industrial production methods for 1,2,3,6-tetrahydro-1-nitroso-2,3’-bipyridine are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques may also be employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,6-tetrahydro-1-nitroso-2,3’-bipyridine involves its interaction with biological molecules. The nitroso group can undergo metabolic activation, leading to the formation of reactive intermediates that can bind to DNA and proteins. This interaction can result in mutagenic and carcinogenic effects. The compound’s effects are mediated through pathways involving cytochrome P450 enzymes, which catalyze its metabolic activation .
Comparison with Similar Compounds
1,2,3,6-Tetrahydropyridine: A precursor in the synthesis of 1,2,3,6-tetrahydro-1-nitroso-2,3’-bipyridine.
N-Nitroso-1,2,3,6-tetrahydropyridine: A structurally similar nitrosamine with comparable chemical properties.
Anatabine: Another bipyridine derivative with distinct biological activities.
Uniqueness: 1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine is unique due to its specific nitrosamine structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its relevance in toxicological studies make it a compound of significant interest .
Properties
IUPAC Name |
3-[(2S)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOFAFWTOKDIFH-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN(C1C2=CN=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CCN([C@@H]1C2=CN=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221442 | |
Record name | N'-Nitrosoanatabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71267-22-6 | |
Record name | N-Nitrosoanatabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71267-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Nitrosoanatabine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071267226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-Nitrosoanatabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 71267-22-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N'-NITROSOANATABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V3JJ391AU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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